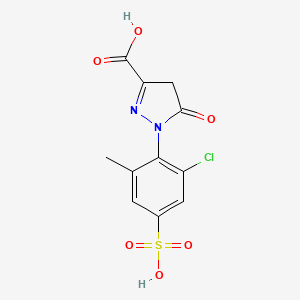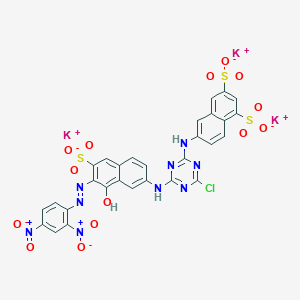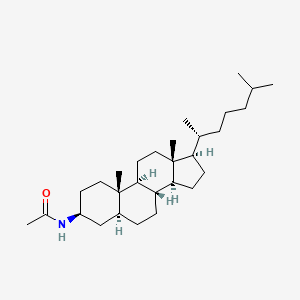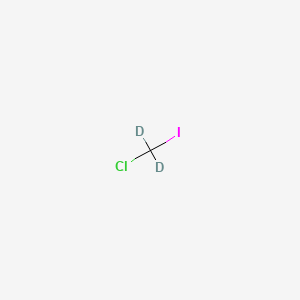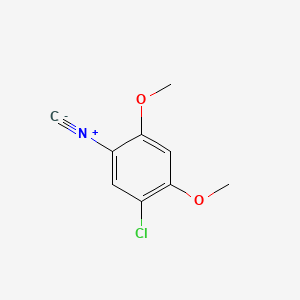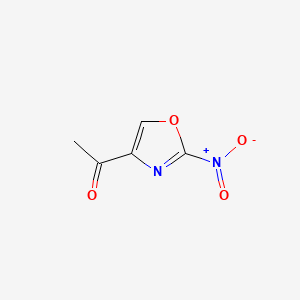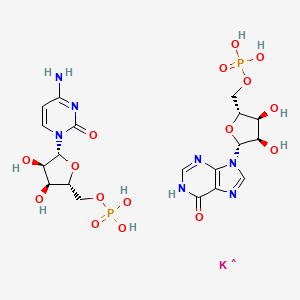
Polyinosinic-polycytidylic Acid (potassium salt)
Overview
Description
Polyinosinic-polycytidylic acid (Poly (I:C)) is a double-stranded homopolymer used as a model RNA to study cell signaling at the level of TLR3 . It is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infections .
Molecular Structure Analysis
Polyinosinic-polycytidylic acid (Poly (I:C)) is a double-stranded homopolymer. It is comprised of long strands of inosine poly (I) homopolymer annealed to strands of cytidine poly © homopolymer .Physical And Chemical Properties Analysis
Polyinosinic-polycytidylic acid (potassium salt) is a lyophilized powder. It is composed of Poly (I) • Poly ©, 10% (balance buffer salts as sodium chloride and sodium phosphate). It should be stored in desiccated conditions at −20°C .Scientific Research Applications
Immunostimulant
Poly (I:C) is an immunostimulant . It is used in the form of its sodium salt to simulate viral infections . This makes it a valuable tool in research for studying the immune response to viral pathogens.
Model RNA in Cell Signaling Studies
Poly (I:C) is a double-stranded homopolymer used as a model RNA to study cell signaling at the level of TLR3 . This allows researchers to understand how cells respond to the presence of double-stranded RNA, which is a characteristic of some viruses.
TLR3 Ligand
Poly (I:C) is a TRIF-dependent toll-like receptor-3 (TLR3) ligand . TLR3 is a major effector of the immune response against viral pathogens, and Poly (I:C) can be used to stimulate this response in a controlled manner.
Study of Apoptosis
Transfection of Poly (I:C) into NIT-1 cells has been used as a model of intracellular dsRNA-induced β cell apoptosis . This can help in understanding the mechanisms of cell death and could potentially lead to the development of new treatments for diseases where apoptosis plays a key role.
Schizophrenia Research
Poly (I:C) has been shown to activate schizophrenia-like behavior in the offspring of pregnant mice . This can be accompanied by decreased GABAergic transmission in the dentate gyrus , providing a valuable model for studying the neurobiology of schizophrenia.
Fever Induction
Poly (I:C) has been used to induce fever in rats via an interleukin-1-dependent mechanism . This can be useful in studying the body’s response to fever and the role of interleukin-1 in this process.
Neuroprotection Research
Poly (I:C) has been shown to attenuate reactive astrogliosis and improve recovery in rats after focal cerebral ischemia . This suggests that it could have potential applications in the treatment of stroke and other conditions involving brain damage.
Microglia Activation
Poly (I:C) has been used to modulate microglia activation . This is relevant in the context of neuroinflammatory diseases, where microglia play a key role.
Safety And Hazards
Future Directions
Polyinosinic-polycytidylic acid (potassium salt) is used as an immunostimulant and is a common tool for scientific research on the immune system . It has been suggested that Poly (I:C) is one of the most appropriate generators of stable mature dendritic cells (DC). These mature DC might generate in vivo effective immune responses after injection due to their ability to secrete bioactive IL-12 after CD40 ligation .
properties
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O8P.K/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,10-;4-,6-,7-,8-;/m11./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPUABRWHJGXNJ-VRQAYDGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[K] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[K] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27KN7O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137031716 | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)
